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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B1162055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for confirming the purity of a Rauvotetraphylline C
sample, a sarpagine-type indole alkaloid. The methodologies outlined below offer a

comparative analysis against its isomers and other related alkaloids, supported by established

experimental data.

Spectroscopic and Chromatographic Profiling
To ascertain the purity of a Rauvotetraphylline C sample, a multi-pronged analytical approach

is essential. This involves the use of high-resolution spectroscopic techniques to confirm the

chemical structure and chromatographic methods to separate and quantify the target

compound from potential impurities, including its isomers.

Table 1: Physicochemical and Spectroscopic Data for Rauvotetraphylline C and Its Isomers
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Property
Rauvotetra
phylline A

Rauvotetra
phylline B

Rauvotetra
phylline C

Rauvotetra
phylline D

Rauvotetra
phylline E

Molecular

Formula
C₂₀H₂₆N₂O₃ C₂₈H₃₄N₂O₅ C₂₈H₃₄N₂O₇ C₂₄H₂₆N₂O₃ C₂₄H₂₆N₂O₅

Molecular

Weight
342.44 g/mol 478.58 g/mol

510.58 g/mol

[1][2]
390.47 g/mol 422.47 g/mol

Mass Spec

(HRESIMS)

[M+H]⁺ at

m/z 343.2021

[M+H]⁺ at

m/z 479.2541

[M+H]⁺ at

m/z

511.2431[3]

[M+H]⁺ at

m/z 391.2019

[M+H]⁺ at

m/z 423.1965

¹H NMR

(CD₃OD, δ

ppm)

See detailed

data below

See detailed

data below

See detailed

data below

See detailed

data below

See detailed

data below

¹³C NMR

(CD₃OD, δ

ppm)

See detailed

data below

See detailed

data below

See detailed

data below

See detailed

data below

See detailed

data below

Note: The primary reference for the NMR and HRESIMS data for Rauvotetraphyllines A-E is

"Rauvotetraphyllines A–E, new indole alkaloids from Rauvolfia tetraphylla"[3].

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general method for the analysis of Rauwolfia alkaloids and should be

optimized for the specific analysis of Rauvotetraphylline C.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer. For

example, a starting condition of 35:65 (Acetonitrile:Phosphate Buffer) can be used[1]. The

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30562679/
https://www.researchgate.net/publication/302553944_Structural_characterization_of_monoterpene_indole_alkaloids_in_ethanolic_extracts_of_Rauwolfia_species_by_liquid_chromatography_with_quadrupole_time-of-flight_mass_spectrometry
https://akjournals.com/view/journals/1326/34/2/article-p120.xml
https://akjournals.com/view/journals/1326/34/2/article-p120.xml
https://www.benchchem.com/product/b1162055?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30562679/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


gradient can be optimized to achieve baseline separation of Rauvotetraphylline C from its

isomers and other impurities.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 210 nm and 280 nm is suitable for indole alkaloids[4].

Sample Preparation: Dissolve a precisely weighed amount of the Rauvotetraphylline C
sample in the mobile phase or a suitable solvent like methanol to a known concentration

(e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity of the sample is determined by calculating the area percentage

of the Rauvotetraphylline C peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Rauvotetraphylline C peak / Total area of all peaks) x 100

2.2. Spectroscopic Identification

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such

as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃).

Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

Data Analysis: Compare the obtained chemical shifts and coupling constants with the

published data for Rauvotetraphylline C to confirm its identity[3]. The absence of signals

corresponding to impurities or isomers is indicative of high purity.

¹H and ¹³C NMR Data for Rauvotetraphylline C (in CD₃OD)[3]:

¹H NMR (δ ppm): 6.73 (1H, dd, J = 15.8, 9.1 Hz), 6.06 (1H, d, J = 15.8 Hz), other signals

consistent with the sarpagine skeleton.

¹³C NMR (δ ppm): 201.1 (s), 151.7 (d), 131.6 (d), 54.9 (d), 46.8 (d), 32.5 (d), 27.0 (q), and

other resonances characteristic of the sarpagine alkaloid structure.
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2.2.2. Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled

to an electrospray ionization (ESI) source.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Analysis: Infuse the sample directly or analyze the eluent from an LC system. Acquire the

mass spectrum in positive ion mode.

Data Analysis: Confirm the molecular weight by observing the [M+H]⁺ ion. For

Rauvotetraphylline C, this should be at m/z 511.2431[3]. High-resolution mass

spectrometry allows for the determination of the elemental composition, providing further

confirmation of the compound's identity.

2.2.3. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: While specific IR data for Rauvotetraphylline C is not readily available, the

spectrum should exhibit characteristic absorption bands for the functional groups present in

a sarpagine alkaloid, including:

O-H/N-H stretching: A broad band in the region of 3400-3200 cm⁻¹.

C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2800 cm⁻¹.

C=O stretching (ester and ketone): Strong absorptions around 1750-1680 cm⁻¹.

C=C stretching (aromatic): Bands in the region of 1600-1450 cm⁻¹.

C-O stretching: Bands in the region of 1300-1000 cm⁻¹.
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Visualizing the Purity Confirmation Workflow
The following diagrams illustrate the logical workflow for confirming the purity of a

Rauvotetraphylline C sample.

Sample Preparation

Data Analysis and Purity Assessment

Rauvotetraphylline C Sample

HPLC Analysis TLC (Optional) NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(HRESIMS) IR Spectroscopy

Purity Calculation
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Spectral Data Comparison
with Reference

Purity Confirmation Report

Compound Interaction
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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